

# "Pleiocarpamine CAS number and chemical identifiers"

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## Compound of Interest

Compound Name: *Pleiocarpamine*

Cat. No.: *B1241704*

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## Pleiocarpamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pleiocarpamine** is a monoterpenoid indole alkaloid that has garnered interest within the scientific community due to its complex chemical structure and potential biological activities.<sup>[1]</sup> This technical guide provides a detailed overview of the key chemical identifiers for **Pleiocarpamine**, a summary of a recent total synthesis protocol, and a classification of its chemical lineage.

### Chemical Identifiers

A comprehensive list of chemical identifiers for **Pleiocarpamine** is provided in the table below. This information is crucial for accurate identification and database searching.

Identifier Type	Value	Reference(s)
CAS Registry Number	6393-66-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
PubChem CID	5385014	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0 <sup>2</sup> , <sup>7</sup> .0 <sup>8</sup> , <sup>17</sup> .0 <sup>11</sup> , <sup>16</sup> ]octadeca-2,4,6,8(17)-tetraene-18-carboxylate	<a href="#">[1]</a>
Molecular Formula	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	322.4 g/mol	<a href="#">[1]</a>
InChI	InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1	<a href="#">[1]</a>
InChIKey	NTMOAQDHNZYZMZ-QWCNWJGKSA-N	<a href="#">[1]</a> <a href="#">[5]</a>
Canonical SMILES	C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1--INVALID-LINK--C(=O)OC	<a href="#">[1]</a>
ChEBI ID	CHEBI:141939	<a href="#">[1]</a> <a href="#">[2]</a>
ChEMBL ID	CHEMBL3338254	<a href="#">[1]</a> <a href="#">[2]</a>
DSSTox Substance ID	DTXSID80419616	<a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocols: Total Synthesis of (+)-Pleiocarpamine

The following is a summarized experimental protocol for the total synthesis of (+)-**Pleiocarpamine**, based on the work by Sato et al. (2023).[\[2\]](#) This concise 10-step synthesis is

noted for its stereocontrolled approach.[1][2]

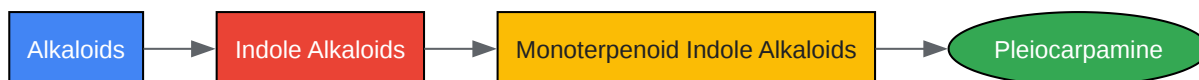
#### Key Features of the Synthesis:

- **Stereochemistry Construction:** The stereochemistry at the C16 position is established through a radical cyclization.[1][2]
- **Cage-like Structure Formation:** A highly strained cage-like structure is formed via a Pd-catalyzed intramolecular aromatic C–H functionalization.[1][2]

For detailed experimental procedures, including specific reaction conditions, reagent quantities, and characterization data (NMR, MS), please refer to the supporting information accompanying the primary literature in the Journal of the American Chemical Society.[1]

## Classification and Relationships

**Pleiocarpamine** belongs to the broad class of indole alkaloids, specifically classified as a monoterpenoid indole alkaloid.[1] Its structural complexity and biosynthetic pathway are of significant interest in natural product chemistry.



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